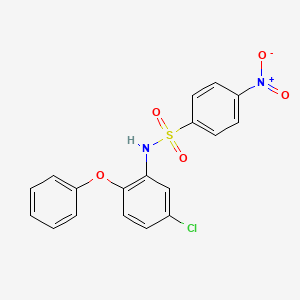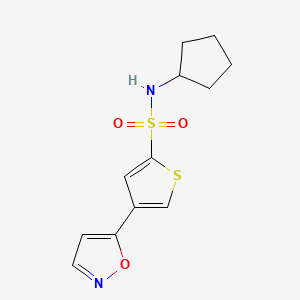![molecular formula C21H23FN4O2S B15154417 2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorobenzoyl group, a piperazine ring, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea typically involves the following steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Piperazine Derivative Preparation: Separately, 4-(4-propanoylpiperazin-1-yl)aniline is synthesized by reacting 4-nitroaniline with 1-(4-propanoylpiperazine) in the presence of a reducing agent.
Coupling Reaction: The final step involves the reaction of 2-fluorobenzoyl chloride with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to modify the piperazine ring or the fluorobenzoyl group.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Modified piperazine or benzoyl derivatives.
Substitution: Substituted benzoyl compounds.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiourea moiety is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
- 1-(2-bromobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
- 1-(2-methylbenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea
Uniqueness
1-(2-fluorobenzoyl)-3-[4-(4-propanoylpiperazin-1-yl)phenyl]thiourea is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. The combination of the fluorobenzoyl group, piperazine ring, and thiourea moiety provides a distinct chemical profile that sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C21H23FN4O2S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-fluoro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23FN4O2S/c1-2-19(27)26-13-11-25(12-14-26)16-9-7-15(8-10-16)23-21(29)24-20(28)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3,(H2,23,24,28,29) |
Clé InChI |
GOCXLGZRHLVTRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B15154341.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15154361.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)

amino}benzamide](/img/structure/B15154435.png)

![3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B15154439.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

